molecular formula C18H21N3O3 B5512474 N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide

N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide

Cat. No.: B5512474
M. Wt: 327.4 g/mol
InChI Key: GXYIKUPQGZSNFT-UHFFFAOYSA-N
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Description

N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide is a useful research compound. Its molecular formula is C18H21N3O3 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.15829154 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclopropyl Groups in Drug Design

Cyclopropyl-containing compounds are often explored for their potential in drug development due to their unique chemical stability and ability to interact with biological targets. For instance, the study on benzothiazole derivatives, including compounds with cyclopropanecarbonylamino motifs, highlights the exploration of these structures for potent antitumor agents. The derivative "2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide" showed remarkable in vivo tumor growth inhibition, indicating the cyclopropyl group's significance in medicinal chemistry (Yoshida et al., 2005).

Oxadiazole Moiety in Chemical Synthesis

Oxadiazoles, such as 1,3,4-oxadiazoles, are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis and evaluation of 1,3,4-oxadiazole derivatives provide a foundation for developing new therapeutic agents. For example, derivatives have been evaluated for their tuberculostatic activity, showcasing the potential of oxadiazole rings in addressing bacterial infections (Foks et al., 2004).

Carboxamide Functionality in Biological Activity

Carboxamides play a crucial role in drug molecules, affecting their binding affinity and pharmacokinetic profiles. Research on carboxamide derivatives, including their synthesis and biological evaluation, often focuses on identifying compounds with significant biological activities. The exploration of carbazole conjugates featuring carboxamide groups, for instance, has led to the identification of compounds with notable antibacterial, antifungal, and anticancer activities (Sharma et al., 2014).

Properties

IUPAC Name

N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-21(9-8-16-19-17(24-20-16)12-6-7-12)18(22)14-10-13-4-2-3-5-15(13)23-11-14/h2-5,12,14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYIKUPQGZSNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=NOC(=N1)C2CC2)C(=O)C3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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